Methyl 3,4-dimethoxy-2-nitrobenzoate

Description

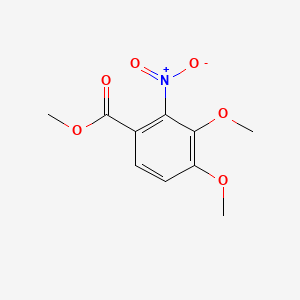

Methyl 3,4-dimethoxy-2-nitrobenzoate is a substituted methyl benzoate featuring methoxy (-OCH₃) groups at the 3- and 4-positions and a nitro (-NO₂) group at the 2-position of the aromatic ring.

Properties

CAS No. |

71750-43-1 |

|---|---|

Molecular Formula |

C10H11NO6 |

Molecular Weight |

241.20 g/mol |

IUPAC Name |

methyl 3,4-dimethoxy-2-nitrobenzoate |

InChI |

InChI=1S/C10H11NO6/c1-15-7-5-4-6(10(12)17-3)8(11(13)14)9(7)16-2/h4-5H,1-3H3 |

InChI Key |

ZGIUTJWCSIHWGS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)OC)[N+](=O)[O-])OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,4-dimethoxy-2-nitrobenzoate can be synthesized through the nitration of methyl 3,4-dimethoxybenzoate. The nitration process typically involves the use of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful handling of nitrating agents and the use of specialized equipment to maintain reaction conditions. The product is then purified through recrystallization or other suitable methods to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dimethoxy-2-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Reduction: Palladium on carbon (Pd/C) and hydrogen gas.

Substitution: Sodium methoxide or other strong nucleophiles.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

Reduction: Methyl 3,4-dimethoxy-2-aminobenzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 3,4-Dimethoxy-2-nitrobenzoic acid.

Scientific Research Applications

Methyl 3,4-dimethoxy-2-nitrobenzoate is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic compounds.

Biology: In studies involving the modification of biological molecules.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3,4-dimethoxy-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The methoxy groups can also influence the compound’s reactivity by donating electron density to the aromatic ring, making it more susceptible to electrophilic substitution reactions.

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

Methyl 4,5-Dimethoxy-2-Nitrobenzoate (CAS 26791-93-5)

- Structure : Methoxy groups at 4- and 5-positions; nitro at 2-position.

- This may reduce ring activation for electrophilic substitution due to increased symmetry and spatial constraints.

- Applications: Listed as a synonym in pesticide-related compounds, though its direct use is unclear .

Methyl 2,5-Dimethoxy-3-Nitrobenzoate

- Synthesis : Synthesized via methylation of a hydroxyl precursor with dimethyl sulfate (93% yield), forming a crystalline solid .

- Reactivity : The nitro group at the 3-position and methoxy at 2- and 5-positions create distinct electronic effects. The meta-nitro group may deactivate the ring less intensely than ortho-nitro substituents, influencing regioselectivity in further reactions.

Functional Group Analogs

Methyl Esters with Triazine Moieties (e.g., Metsulfuron Methyl Ester)

- Structure : Contain sulfonylurea and triazine groups in addition to the benzoate core.

- Applications : Used as herbicides (e.g., metsulfuron methyl ester) due to their ability to inhibit plant acetolactate synthase .

- Contrast : Unlike Methyl 3,4-dimethoxy-2-nitrobenzoate, these compounds are tailored for pesticidal activity, leveraging heterocyclic groups for target specificity.

Methyl Salicylate Derivatives

- Properties : Methyl salicylate (from Table 3 in ) is a simpler ester with a hydroxyl group; it is volatile and used in fragrances.

- Comparison : The nitro and methoxy groups in this compound enhance its stability and reduce volatility, making it more suited for synthetic intermediates than direct industrial applications like aromatics.

Physicochemical Properties

Spectroscopic Characterization

- NMR : The 3,4-dimethoxy-2-nitro isomer would show distinct ¹H NMR signals for methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons deshielded by the nitro group (δ ~8.0–8.5 ppm). This contrasts with the 4,5-dimethoxy isomer, where symmetry might simplify splitting patterns .

- IR: Strong C=O (ester) stretching (~1700 cm⁻¹) and NO₂ asymmetric stretching (~1520 cm⁻¹) would be observed, similar to other nitrobenzoates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.